4-Bromo-2-(trifluoromethoxy)anisole
Overview
Description
“4-Bromo-2-(trifluoromethoxy)anisole” is a chemical compound with the CAS Number: 853771-88-7 . Its IUPAC name is 4-bromo-1-methoxy-2-(trifluoromethoxy)benzene . The molecular weight of this compound is 271.03 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrF3O2/c1-13-6-3-2-5(9)4-7(6)14-8(10,11)12/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a clear colorless liquid . It has a refractive index of 1.4800-1.4840 at 20°C . It is insoluble in water .Scientific Research Applications
Electron-Withdrawing Properties
The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent, significantly lowering the basicity of arylmetal compounds even when located in a remote position. It was observed that 4-(trifluoromethoxy)anisole undergoes deprotonation primarily at a position adjacent to the OCH₃ group rather than next to the strongly electron-withdrawing CF₃O group, demonstrating its long-range effect (Castagnetti & Schlosser, 2002).
Synthesis of Naphthalenes
The conversion process of certain bromo-(trifluoromethoxy)benzene compounds was studied, leading to the generation of phenyllithium intermediates. These intermediates were used in various reactions, such as the synthesis of (trifluoromethoxy)naphthalenes and 1,4-epoxy-1,4-dihydro-(trifluoromethoxy)naphthalenes, illustrating the potential of these compounds in the synthesis of complex organic structures (Schlosser & Castagnetti, 2001).
Atmospheric Chemistry
Studies on the concentrations of various halogenated anisoles, including bromomethoxybenzenes, in the marine troposphere have revealed a pattern of congeners suggesting mixed biogenic and anthropogenic origins. This research is crucial for understanding the environmental impact and behavior of these compounds in atmospheric chemistry (Führer & Ballschmiter, 1998).
Photodissociation Dynamics
Studies on the photodissociation dynamics of compounds structurally related to 4-Bromo-2-(trifluoromethoxy)anisole, such as brominated propanols and hexafluoro-2-propanol, have been conducted. These studies examine the dissociation process of the C-Br bond and provide insights into the anisotropic distributions of fragments, contributing to our understanding of the photodissociation mechanisms of similar compounds (Indulkar et al., 2011).
Safety and Hazards
Safety data sheets suggest wearing personal protective equipment/face protection and ensuring adequate ventilation when handling "4-Bromo-2-(trifluoromethoxy)anisole" . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-6-3-2-5(9)4-7(6)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIROOBNUFIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672349 | |
Record name | 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853771-88-7 | |
Record name | 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 853771-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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